molecular formula C23H21Cl2N3O2S B2812533 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-38-8

1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2812533
CAS No.: 477869-38-8
M. Wt: 474.4
InChI Key: MEOIDRCXAVJIBY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is a complex organic compound that features a piperazine ring substituted with chlorophenyl and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution reactions: The piperazine ring is then substituted with 3-chlorophenyl and 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl groups. This often involves nucleophilic substitution reactions where the piperazine nitrogen attacks electrophilic carbon atoms in the chlorophenyl and nitrobenzyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to alter the sulfanyl group.

    Substitution: The chlorophenyl groups can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl groups.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of amines or removal of the nitro group.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of piperazine derivatives with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:

    Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

    Enzymes: It could inhibit or activate enzymes involved in key biochemical pathways.

    Ion Channels: The compound might affect ion channel function, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-(4-Chlorophenyl)-3-nitrobenzylamine: Shares the nitrobenzyl group but lacks the piperazine ring.

    4-[(4-Chlorophenyl)sulfanyl]benzylamine: Contains the sulfanyl group but not the nitro group.

Uniqueness

1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorophenyl and nitrobenzyl groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O2S/c24-18-5-7-21(8-6-18)31-23-9-4-17(14-22(23)28(29)30)16-26-10-12-27(13-11-26)20-3-1-2-19(25)15-20/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOIDRCXAVJIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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